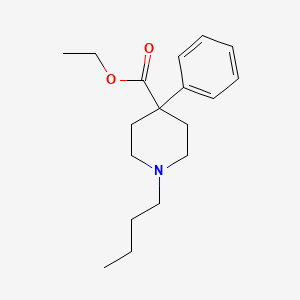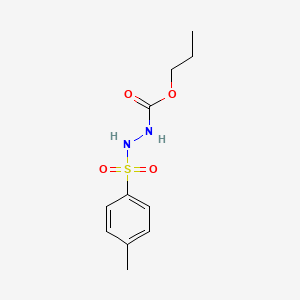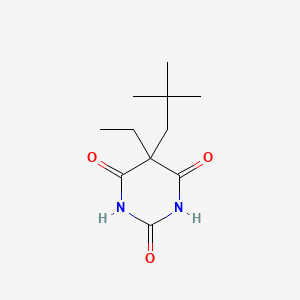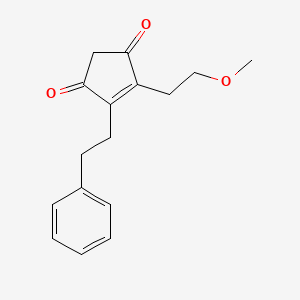
4-(2-Methoxyethyl)-5-(2-phenylethyl)cyclopent-4-ene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyethyl)-5-(2-phenylethyl)cyclopent-4-ene-1,3-dione is an organic compound characterized by a cyclopentene ring substituted with methoxyethyl and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)-5-(2-phenylethyl)cyclopent-4-ene-1,3-dione typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Substituents: The methoxyethyl and phenylethyl groups can be introduced through alkylation reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials, followed by the addition of the appropriate alkyl halides.
Oxidation and Reduction Steps: Depending on the specific synthetic route, oxidation and reduction steps may be necessary to achieve the desired functional groups on the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)-5-(2-phenylethyl)cyclopent-4-ene-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The methoxyethyl and phenylethyl groups can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as alkoxides, amines, and thiolates can be used in substitution reactions, often in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Medicine: Potential pharmaceutical applications could be explored, particularly if the compound exhibits any therapeutic properties.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)-5-(2-phenylethyl)cyclopent-4-ene-1,3-dione would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethyl)cyclopent-4-ene-1,3-dione: Lacks the phenylethyl group, which may affect its chemical properties and biological activity.
5-(2-Phenylethyl)cyclopent-4-ene-1,3-dione:
Cyclopent-4-ene-1,3-dione: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness
4-(2-Methoxyethyl)-5-(2-phenylethyl)cyclopent-4-ene-1,3-dione is unique due to the presence of both methoxyethyl and phenylethyl groups, which can significantly influence its chemical reactivity, physical properties, and potential applications. The combination of these substituents may provide a distinct set of characteristics that differentiate it from similar compounds.
Properties
CAS No. |
56886-87-4 |
|---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
4-(2-methoxyethyl)-5-(2-phenylethyl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C16H18O3/c1-19-10-9-14-13(15(17)11-16(14)18)8-7-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI Key |
LFUDDBNDQRFRBI-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=C(C(=O)CC1=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



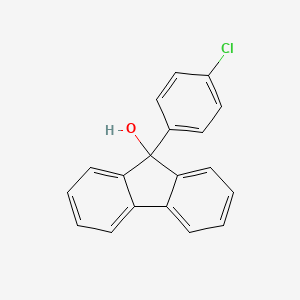
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-](/img/structure/B14620451.png)

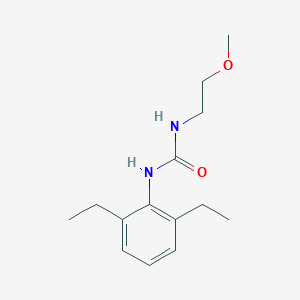
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)


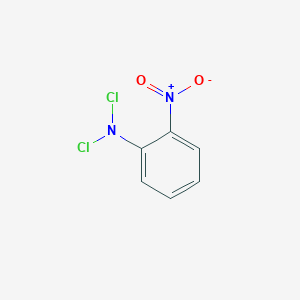
![Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate](/img/structure/B14620495.png)
